

Initial In Vitro Evaluation of YTP-17: A Technical Guide

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Compound of Interest

Compound Name: YTP-17

Cat. No.: B10861930

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This technical guide provides an in-depth overview of the initial in vitro evaluation of **YTP-17**, a potent and orally active inhibitor of the YAP-TEAD protein-protein interaction. The data and methodologies presented herein are compiled from foundational studies to facilitate further research and development of this compound class.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in vitro characterization of **YTP-17**.

Table 1: Biochemical Potency of **YTP-17**

Assay Type	Target	IC50 (nM)	Reference
TR-FRET Assay	YAP-TEAD Interaction	4	[1]

Table 2: Anti-proliferative Activity of **YTP-17**

Cell Line	Assay Type	IC50 (nM)	Reference
NCI-H2052	Cell Proliferation Assay	45	[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

YAP-TEAD TR-FRET Assay

This assay quantifies the ability of **YTP-17** to disrupt the interaction between the YAP and TEAD proteins using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

- Recombinant human TEAD protein
- Recombinant human YAP protein fragment
- TR-FRET donor and acceptor fluorophores
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume black plates
- TR-FRET-compatible plate reader

Procedure:

- Prepare a serial dilution of **YTP-17** in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
- Add the diluted **YTP-17** or vehicle control (DMSO) to the wells of the 384-well plate.
- Add the TR-FRET donor-labeled TEAD protein to all wells.
- Add the TR-FRET acceptor-labeled YAP protein fragment to all wells.
- Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

- Calculate the ratio of the acceptor to donor fluorescence and plot the results against the logarithm of the **YTP-17** concentration to determine the IC50 value.

NCI-H2052 Cell Proliferation Assay

This assay assesses the anti-proliferative effect of **YTP-17** on the NCI-H2052 human mesothelioma cell line.

Materials:

- NCI-H2052 cells
- Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
- 96-well clear-bottom black plates
- Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
- Plate reader capable of measuring fluorescence or luminescence

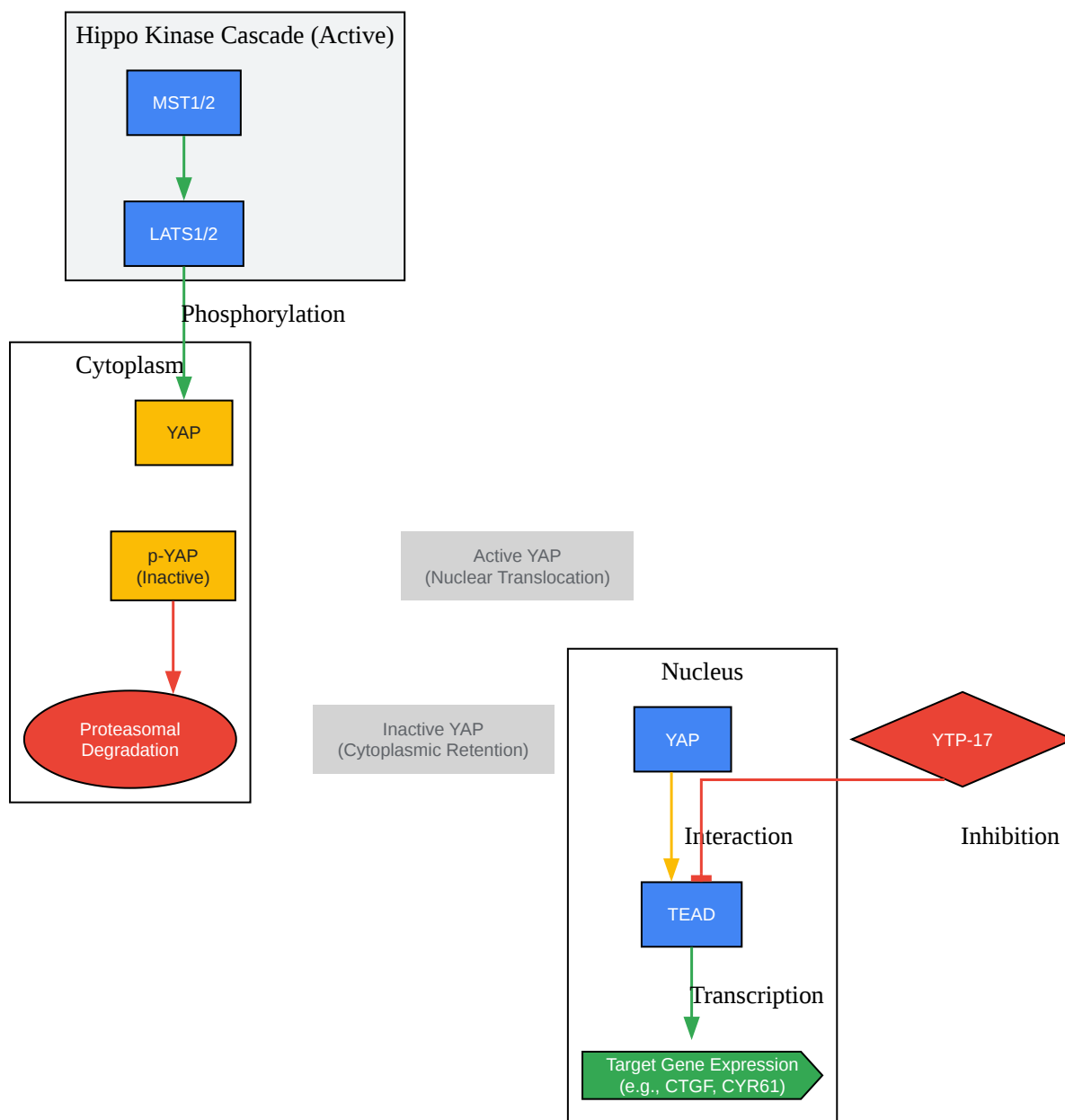
Procedure:

- Seed NCI-H2052 cells into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.
- Prepare a serial dilution of **YTP-17** in cell culture medium.
- Remove the existing medium from the cell plates and add the medium containing the various concentrations of **YTP-17** or vehicle control.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (e.g., 1-4 hours for Resazurin, or as specified for other reagents).
- Measure the fluorescence or luminescence signal using a plate reader.

- Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the **YTP-17** concentration to determine the IC50 value.

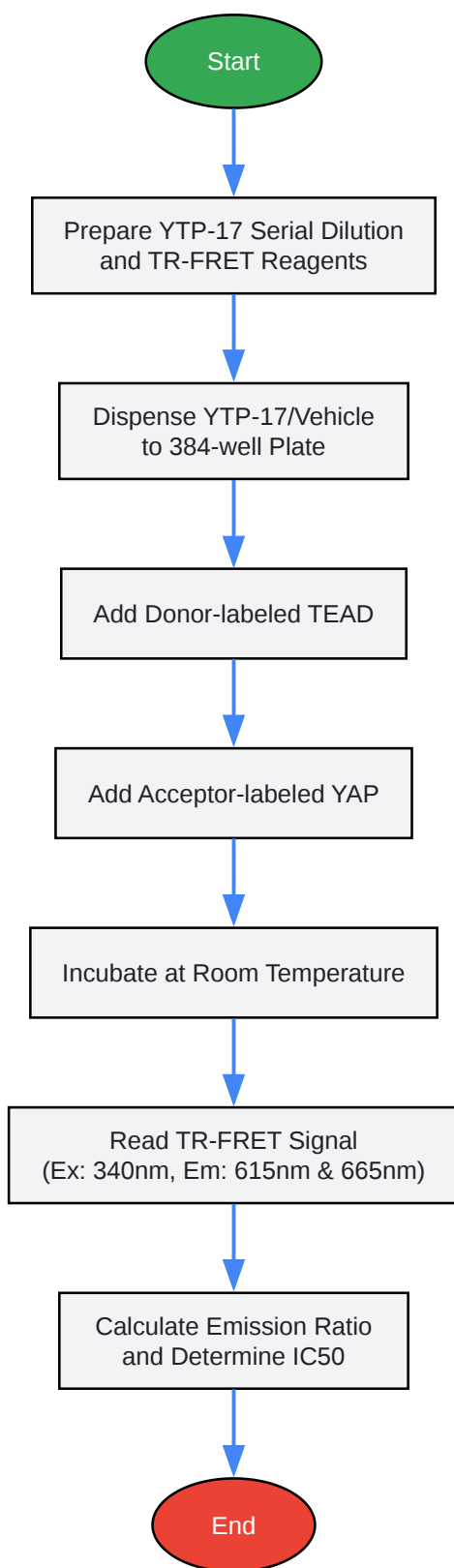
Visualizations

The following diagrams illustrate the relevant signaling pathway and experimental workflows.



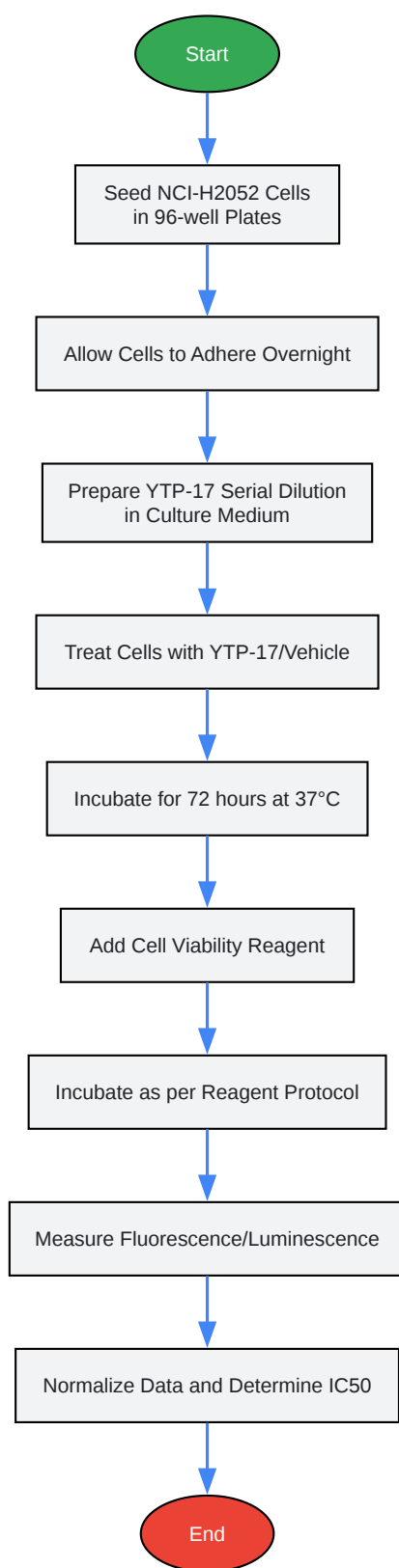
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Hippo-YAP-TEAD Signaling Pathway and **YTP-17** Inhibition.



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Experimental Workflow for the YAP-TEAD TR-FRET Assay.



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Experimental Workflow for the NCI-H2052 Cell Proliferation Assay.

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References

- 1. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Associated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
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